3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20054601
InChI: InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(9-10-18(17)26)28-22(29)21-20(16-3-1-2-4-19(16)31-21)27(23(28)30)12-13-5-7-14(25)8-6-13/h1-11H,12H2
SMILES:
Molecular Formula: C23H13ClF2N2O2S
Molecular Weight: 454.9 g/mol

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20054601

Molecular Formula: C23H13ClF2N2O2S

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C23H13ClF2N2O2S
Molecular Weight 454.9 g/mol
IUPAC Name 3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(9-10-18(17)26)28-22(29)21-20(16-3-1-2-4-19(16)31-21)27(23(28)30)12-13-5-7-14(25)8-6-13/h1-11H,12H2
Standard InChI Key UVLMUJIJOBHCTF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)Cl

Introduction

Synthesis

The synthesis of thieno[3,2-d]pyrimidines typically involves multi-step reactions starting from thiophene derivatives. Below is a generalized synthetic route for compounds in this class:

General Procedure

  • Preparation of Thienopyrimidine Core:

    • Thiophene derivatives (e.g., 2-aminothiophene) are cyclized with carbonitrile or carboxylic acid derivatives under acidic or basic conditions to form the thienopyrimidine scaffold .

  • Functionalization:

    • Halogenated phenyl groups (e.g., chlorofluorophenyl) are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

    • Benzyl groups are added through alkylation reactions using benzyl halides in the presence of a base.

Example Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationThiophene derivative + cyanamideModerate (50–70%)
SubstitutionChlorofluorophenyl bromide + baseHigh (80–90%)
BenzylationFluorobenzyl chloride + K₂CO₃ in DMF~85%

Characterization

The compound’s structure can be elucidated using advanced spectroscopic techniques:

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H: Peaks corresponding to aromatic protons and methylene groups.

    • 13C^{13}C: Signals for carbon atoms in aromatic rings and keto groups.

  • Mass Spectrometry:

    • Molecular ion peak consistent with the molecular formula.

  • IR (Infrared Spectroscopy):

    • Strong absorption bands for carbonyl groups (~1700 cm1^{-1}).

  • X-ray Crystallography:

    • Confirms the three-dimensional arrangement of atoms within the molecule.

Potential Applications

  • Antimicrobial Activity:

    • Effective against bacterial strains such as E. coli and S. aureus .

  • Anti-inflammatory Properties:

    • Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Anticancer Activity:

    • Interaction with DNA or inhibition of kinases involved in cell proliferation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator